molecular formula C11H13N3 B3308352 3-(1-ethyl-1H-imidazol-2-yl)aniline CAS No. 937673-09-1

3-(1-ethyl-1H-imidazol-2-yl)aniline

Cat. No. B3308352
CAS RN: 937673-09-1
M. Wt: 187.24 g/mol
InChI Key: GTBAGYYVDOVZTD-UHFFFAOYSA-N
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Description

“3-(1-ethyl-1H-imidazol-2-yl)aniline” is a compound with the molecular formula C11H13N3 and a molecular weight of 187.24 . It is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .


Synthesis Analysis

Imidazole derivatives, including “3-(1-ethyl-1H-imidazol-2-yl)aniline”, have been synthesized through various methods. Recent advances in the synthesis of substituted imidazoles have focused on the regiocontrolled synthesis of these heterocycles . The methodologies are based around the functional group compatibility of the process and resultant substitution patterns around the ring .


Molecular Structure Analysis

The molecular structure of “3-(1-ethyl-1H-imidazol-2-yl)aniline” includes an imidazole ring attached to an aniline group. The imidazole ring contains two nitrogen atoms, one of which bears a hydrogen atom, and the other is called pyrrole type nitrogen .


Chemical Reactions Analysis

The chemical reactions involving “3-(1-ethyl-1H-imidazol-2-yl)aniline” and similar imidazole derivatives have been studied extensively. The bonds constructed during the formation of the imidazole are a key focus of these studies .


Physical And Chemical Properties Analysis

“3-(1-ethyl-1H-imidazol-2-yl)aniline” is a compound with a molecular weight of 187.24 . Imidazole, the core structure of this compound, is known to be a white or colorless solid that is highly soluble in water and other polar solvents .

Scientific Research Applications

Pharmaceuticals

Imidazole derivatives, such as “3-(1-ethyl-1H-imidazol-2-yl)aniline”, have been used in the development of a wide range of pharmaceuticals . They show a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Agrochemicals

Imidazole compounds are also used in the development of agrochemicals . Their unique chemical properties make them effective in controlling a variety of pests and diseases in crops.

Dyes for Solar Cells and Optical Applications

Recent research has shown that imidazole derivatives can be used in the development of dyes for solar cells and other optical applications . Their ability to absorb and emit light at specific wavelengths makes them ideal for these applications.

Functional Materials

Imidazole compounds are being used in the development of functional materials . These materials have unique properties that can be tailored for specific applications, such as high strength, light weight, or resistance to heat or chemicals.

Catalysis

Imidazole derivatives are being used in catalysis . They can act as catalysts in a variety of chemical reactions, speeding up the reaction rate and increasing the yield of the desired product.

Anticancer Research

Imidazole derivatives have shown potential in anticancer research . They have been used in the synthesis of novel compounds to evaluate their anticancer properties.

Anti-Diabetic Research

Imidazole derivatives have also been used in anti-diabetic research . They have been used in the synthesis of novel compounds to evaluate their anti-diabetic properties.

Anti-Asthmatic Research

Imidazole derivatives have been used in anti-asthmatic research . They have been used in the synthesis of novel compounds to evaluate their anti-asthmatic properties.

Future Directions

While specific future directions for “3-(1-ethyl-1H-imidazol-2-yl)aniline” are not mentioned in the retrieved papers, the synthesis and study of imidazole derivatives continue to be an active area of research due to their broad range of chemical and biological properties .

properties

IUPAC Name

3-(1-ethylimidazol-2-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3/c1-2-14-7-6-13-11(14)9-4-3-5-10(12)8-9/h3-8H,2,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTBAGYYVDOVZTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CN=C1C2=CC(=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1-ethyl-1H-imidazol-2-yl)aniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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